
Gossypol acetic acid
Overview
Description
Gossypol acetic acid (GAA) is a semi-synthetic derivative of gossypol, a polyphenolic compound naturally found in cotton plants (Gossypium spp.). GAA is formed by the conjugation of racemic gossypol with acetic acid via hydrogen bonding . It exists as a racemic mixture [(±)-GA] but can be resolved into enantiopure forms: the biologically active (-)-gossypol acetic acid [(-)-GA] and the less active (+)-gossypol acetic acid [(+)-GA] . GAA is more stable to light and heat compared to free gossypol, making it suitable for pharmaceutical applications .
Gossypol itself exhibits three tautomeric forms—aldehyde, ketone, and lactol—with the aldehyde form being predominant in biological systems . The (-)-enantiomer (AT-101) is clinically significant due to its potent anticancer, antiviral, and antifertility properties, often outperforming the racemic mixture by 2–5 times in efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
AT101 is synthesized from gossypol, a naturally occurring compound found in cottonseed. The synthetic route involves the isolation of gossypol followed by its conversion to the R-(-)-enantiomer, which is then acetylated to produce AT101. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conversion and acetylation processes .
Industrial Production Methods
Industrial production of AT101 involves large-scale extraction of gossypol from cottonseed, followed by its purification and chemical modification to produce the desired enantiomer. The process is optimized to ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Hydrolysis of Bound Gossypol
G-AA is synthesized via acid-catalyzed hydrolysis of bound gossypol present in cottonseed soapstock. Phosphoric acid (1.6–1.8 mol/L) is preferred over HCl or H₂SO₄ due to its high boiling point and low oxidative degradation risk . Key parameters include:
Prolonged refluxing beyond 90 minutes reduces yield due to aldehyde group oxidation in free gossypol .
Esterification and Acetylation
G-AA undergoes esterification reactions, particularly with acetic acid, facilitated by solid acid catalysts like zirconium sulfate/hexagonal mesoporous silica (ZS/HMS). Key findings include:
Catalyst Loading | Reaction Time | Conversion Rate |
---|---|---|
50% ZS/HMS | 120 min | 96.7% |
Ultrasound-assisted esterification (40 kHz, 150 W) improves crystallinity and reduces reaction time by 30% compared to conventional methods .
Redox Reactions and Stability
G-AA participates in redox processes, particularly in biological systems:
-
NAD(P)H Oxidation : G-AA oxidizes NAD(P)H to NAD⁺/NADP⁺, disrupting cellular redox balance and generating reactive oxygen species (ROS) .
-
Lipid Peroxidation : In vitro studies show G-AA increases malondialdehyde (MDA) levels by 2.5-fold in testicular homogenates, indicating membrane lipid oxidation .
Antioxidants like vitamin E mitigate these effects by donating electrons to neutralize ROS .
Degradation Pathways
Ultrasonic degradation occurs under prolonged treatment (>3 hours), reducing yield by 12–15% due to:
Optimization of Reaction Conditions
Orthogonal experiments identify critical factors for gossypol extraction and acetylation:
Factor | Optimal Condition | Influence Ranking |
---|---|---|
Extraction Time | 24 h | A (Most impactful) |
Acetone Concentration | 80% | C |
Solvent Dosage | 25 mL | D |
Acid Concentration | 1.0 mol/L | B (Least impactful) |
Photochemical Reactions
G-AA is photosensitive, undergoing oxidation upon UV exposure. Storage in darkness for ≥3 hours post-synthesis prevents 20–25% degradation .
Gossypol acetic acid’s chemical behavior is defined by its acid-catalyzed hydrolysis, ultrasound-enhanced esterification, and redox interactions. Optimized parameters like 1.8 mol/L H₃PO₄, 50% ZS/HMS catalyst loading, and 40 kHz ultrasound ensure high yield and stability, while degradation pathways highlight the need for controlled reaction environments . These insights are critical for pharmaceutical and industrial applications of G-AA.
Scientific Research Applications
Chemistry: AT101 is used as a model compound to study the interactions of polyphenolic compounds with biological molecules.
Biology: In biological research, AT101 is used to investigate the mechanisms of apoptosis and cell survival.
Medicine: AT101 has shown promise as an anti-cancer agent, particularly in the treatment of prostate cancer, non-small cell lung cancer, and head and neck cancer.
Industry: AT101 is used in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
AT101 exerts its effects by inhibiting the anti-apoptotic functions of Bcl-2 family proteins. These proteins are often overexpressed in cancer cells, leading to increased cell survival and resistance to therapy. By binding to the BH3 motif of these proteins, AT101 disrupts their function, leading to the activation of the intrinsic apoptotic pathway. This results in the induction of programmed cell death in cancer cells. Additionally, AT101 has been shown to cause DNA damage, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
Structural and Solubility Differences
Gossypol forms derivatives with various acids, including acetic and formic acid. These derivatives share similar biological activities but differ in solubility and stability (Table 1).
Table 1: Solubility of Gossypol Derivatives in Selected Solvents (288.15–315.15 K)
Compound | Solubility Trend (↑ with Temperature) | Best Solvent | RMSD (Apelblat Model) |
---|---|---|---|
Racemic GAA [(±)-GA] | Ethyl acetate > acetic acid > ethanol | Ethyl acetate | 0.0112–0.614 |
Enantiopure (-)-GA | Ethyl acetate > isopropyl alcohol | Ethyl acetate | 0.021–2.243 |
Gossypol formic acid | Not reported | N/A | N/A |
- Key Findings :
Anticancer Activity
- (-)-GA vs. Racemic Gossypol : (-)-GA inhibits cancer cell proliferation (e.g., MEC-1 cells) by inducing γH2AX phosphorylation (DNA damage marker) and suppressing cullin neddylation, a mechanism absent in (+)-GA . Its efficacy is 2–5 times higher than racemic gossypol .
- Comparison with Plant-Derived Compounds : (-)-GA outperforms punicalagin (pomegranate-derived) and tannic acid in PLA2 inhibition (95–100% vs. 71.7–92.1%) .
Table 2: Anticancer Mechanisms of Gossypol Derivatives
Compound | Target Pathway | IC50 (μM) | Clinical Status |
---|---|---|---|
(-)-GA (AT-101) | BCL-2, cullin neddylation | 0.5–2.0 | Phase I/II trials |
Racemic GAA | PI3K/AKT, DNA damage response | 5–10 | Preclinical |
Gossypol formic acid | Not well characterized | N/A | Experimental |
Antifertility Effects
- GAA vs. Estradiol/Testosterone : In male rats, GAA (25 mg/kg/day) suppresses testicular function without the hormonal side effects of estradiol-17β or testosterone .
- Sperm Motility : GAA reduces bull sperm hyaluronidase activity and motility at 20 μM, unlike linamarin or amygdalin, which require higher doses .
Toxicity Profiles
Table 3: Toxicity Comparison of Gossypol Derivatives
Compound | Key Toxic Effects | LD50 (mg/kg) | Species |
---|---|---|---|
Racemic GAA | Testicular atrophy, hypokalemia | 25 (daily) | Rats |
(-)-GA | Lower hepatotoxicity vs. (+)-GA | >50 | Mice |
Gossypol formic acid | Similar to GAA but less studied | N/A | N/A |
- Hypokalemia : GAA inhibits 11β-hydroxysteroid dehydrogenase (11β-OHSD), increasing renal potassium excretion (IC50: 147 μM in humans) .
- Genotoxicity: High-dose GAA (20 mg/kg/day) induces sister chromatid exchanges in murine spermatogonia, a risk absent at lower doses .
Clinical and Industrial Relevance
Biological Activity
Gossypol acetic acid (GAA), a derivative of the natural polyphenol gossypol found in cotton plants, exhibits a wide range of biological activities. This article delves into its antimicrobial, anti-tumor, antifertility, and neuroprotective properties, supported by various case studies and research findings.
1. Antimicrobial Activity
GAA has shown significant antimicrobial effects, particularly against Gram-positive bacteria. A study demonstrated that GAA inhibits the growth of Bacillus subtilis and Staphylococcus aureus (both MSSA and MRSA) by interfering with the assembly of the cell division protein FtsZ. This inhibition affects the GTPase activity and polymerization of FtsZ, thereby blocking bacterial cell division .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Inhibition Effect | Mechanism of Action |
---|---|---|
Bacillus subtilis | Effective | Inhibition of FtsZ polymerization |
Staphylococcus aureus | Effective | Disruption of cell division processes |
Escherichia coli | Conditional | Requires outer membrane permeabilization |
2. Anti-Tumor Effects
GAA has been extensively studied for its anti-cancer properties. It has been reported to induce apoptosis in leukemia stem cells by inhibiting Bcl-2, a protein that prevents apoptosis. This mechanism enhances the sensitivity of these cells to conventional chemotherapeutic agents like cytarabine and dexamethasone . Additionally, GAA has shown efficacy against various cancer types, including breast cancer, where it prevents oxidative stress-induced necrosis in retinal pigment epithelial cells .
Case Study: GAA in Leukemia Treatment
- Objective : Investigate GAA's role in regulating leukemia stem cells.
- Findings : GAA decreased critical proteins necessary for stemness and induced mitochondrial dysfunction via reactive oxygen species accumulation, suggesting a potential therapeutic role in acute myeloid leukemia .
3. Antifertility Properties
Research indicates that GAA can significantly affect male fertility. In studies involving male bonnet monkeys (Macaca radiata), administration of GAA resulted in reduced sperm counts and motility. Notably, these effects were reversible after cessation of treatment . Another study reported similar findings in domestic fowl, where daily administration led to zero fertility rates during treatment but full recovery post-treatment .
Table 2: Effects of this compound on Male Fertility
Animal Model | Dosage | Effects Observed |
---|---|---|
Bonnet Monkey | 4 mg/day | Reduced sperm count/motility |
Domestic Fowl | 40 mg/kg daily | Zero fertility during treatment |
4. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of GAA. It has been shown to alleviate ferroptosis (a form of regulated cell death) in chondrocytes, suggesting its role in protecting against oxidative stress-related damage . Moreover, GAA's ability to inhibit reactive oxygen species accumulation further supports its neuroprotective properties.
Case Study: Neuroprotection in Retinal Cells
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing enantiomer-specific synthesis of gossypol acetic acid?
To isolate (−)-gossypol or (+)-gossypol enantiomers, maintain a strict acetic acid-to-hydrochloric acid ratio (22:1 mL) during synthesis. Deviations risk contamination with intermediates like L-tryptophan methyl ester. Recrystallization using an Et2O/PE (8:1) solvent mixture improves enantiomeric excess (ee) by minimizing racemization . Purity validation requires nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) to confirm stereochemical identity.
Q. How can researchers mitigate this compound toxicity in in vivo models?
Iron supplementation (e.g., ferrous sulfate heptahydrate) at molar ratios ≥4:1 (iron:gossypol) reduces free gossypol toxicity by forming insoluble iron-gossypol complexes. However, complete inactivation requires ratios >12:1, as lower ratios leave residual free gossypol in fecal excretion . Dietary iron levels should be quantified alongside gossypol intake to avoid confounding pharmacokinetic outcomes.
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase C18 columns provides high sensitivity for detecting gossypol and its metabolites. For bound gossypol complexes, acid hydrolysis followed by UV-Vis spectrophotometry (λ = 370 nm) is effective. Validate methods using certified reference materials and spike-recovery experiments to ensure accuracy in complex matrices like plasma or tissue homogenates .
Advanced Research Questions
Q. How can contradictory data on gossypol’s pro-apoptotic efficacy across cancer cell lines be resolved?
Discrepancies often arise from variations in Bcl-2 family protein expression profiles. For example, (R)-(-)-gossypol binds Bcl-2 (Ki = 0.32 μM), Bcl-xL (Ki = 0.48 μM), and Mcl-1 (Ki = 0.18 μM), but its efficacy diminishes in cells overexpressing Mcl-1. Use RNA interference or CRISPR to knock down specific antiapoptotic proteins and isolate their contributions. Pair dose-response assays with computational docking studies to correlate binding affinities with phenotypic outcomes .
Q. What experimental designs address the dual role of gossypol in autophagy induction and apoptosis?
this compound (e.g., AT-101) simultaneously triggers apoptosis and cytoprotective autophagy, complicating mechanistic studies. Employ autophagy inhibitors (e.g., chloroquine) alongside gossypol to dissect these pathways. Monitor autophagic flux via LC3-II/LC3-I ratio (Western blot) and apoptosis via Annexin V/PI staining. Time-course experiments are critical, as autophagy often precedes apoptosis in gossypol-treated cells .
Q. How can researchers reconcile preclinical efficacy with mixed clinical trial results for gossypol-based therapies?
Phase I/II trials for AT-101 show variable outcomes (e.g., hematologic toxicities in glioblastoma vs. limited efficacy in prostate cancer). Preclinical models often lack tumor microenvironment complexity. Use patient-derived xenografts (PDXs) or organoids to better mimic human pathophysiology. Additionally, stratify clinical data by genetic biomarkers (e.g., Bcl-2 overexpression) to identify responsive subpopulations .
Q. Methodological Considerations
Q. What protocols ensure reproducibility in enantiomer separation for this compound?
Crystallize gossypol triacetic acid from acetone solutions. Individual crystals exhibit P212121 symmetry, containing only one enantiomer. Use polarized light microscopy or single-crystal X-ray diffraction to verify isomer purity. Combine crystals of the same stereochemistry post-crystallization to achieve >98% ee .
Q. How should researchers handle discrepancies in iron-gossypol binding studies?
Early studies reported 91% gossypol inactivation at 0.5% ferric chloride, but later work found residual free gossypol even at 1:1 iron:gossypol ratios. Reconcile these by standardizing iron sources (e.g., ferrous sulfate vs. ferric chloride) and measuring fecal bound/free gossypol via acid digestion followed by LC-MS .
Q. Data Presentation and Validation
- Tables : Include molar ratios, binding constants, and clinical trial outcomes with error margins (e.g., ±SEM).
- Figures : Use dose-response curves for apoptosis/autophagy assays and molecular docking diagrams for Bcl-2 interactions.
- Supplemental Data : Deposit raw LC-MS spectra, crystallographic data, and clinical trial adverse event logs in repositories like Figshare or Zenodo .
Properties
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHNDKHQHVLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921593 | |
Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |
Record name | Gossypol acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gossypol acetic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gossypol acetic acid clathrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002702979 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gossypol-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GOSSYPOL ACETIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GOSSYPOL ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.